Androstan-17-one,3-[[(4-methylphenyl)sulfonyl]oxy]-,(3,5)-
Description
Nomenclature and Alternative Names
Androstan-17-one,3-[[(4-methylphenyl)sulfonyl]oxy]-,(3,5)- possesses a comprehensive nomenclature system reflecting its complex chemical structure and multiple applications in pharmaceutical chemistry. The compound is officially registered under the Chemical Abstracts Service number 10429-07-9, providing a unique identifier for chemical databases and regulatory documentation. The molecular formula C26H36O4S defines its atomic composition, yielding a molecular weight of 444.63 grams per mole.
The systematic naming conventions for this compound reveal its structural complexity through multiple recognized synonyms. The International Union of Pure and Applied Chemistry designation follows the pattern Androstan-17-one, 3-[[(4-methylphenyl)sulfonyl]oxy]-, (3β,5α)-, explicitly indicating the stereochemical configuration at positions 3 and 5. Alternative nomenclature includes 3β-Tosyloxy-5α-androstan-17-one, which emphasizes the tosyl functional group attachment, and 3β-(4-methylphenylsulfonyloxy)-5α-androstan-17-one, providing a more descriptive representation of the sulfonyl ester linkage.
Pharmaceutical and research contexts often employ the designation Rocuronium Impurity 15, reflecting its identification as a related substance in rocuronium bromide synthesis and quality control procedures. Additional synonyms documented in chemical databases include 3β-(toluene-4-sulfonyloxy)-5α-androstan-17-one and the complex systematic name ((3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-hexadecahydro-1H-cyclopenta[a]phenanthren-3-yl 4-methylbenzenesulfonate), which provides complete stereochemical definition. The European Community number 600-553-3 serves as an additional regulatory identifier for commercial and research applications.
Historical Context and Discovery
The historical development of Androstan-17-one,3-[[(4-methylphenyl)sulfonyl]oxy]-,(3,5)- emerges from the broader context of androstane steroid chemistry research initiated in the early twentieth century. The foundational work on androstane derivatives traces back to 1931, when Adolf Friedrich Johann Butenandt and Kurt Tscherning accomplished the first isolation of androsterone through the distillation of over 17,000 liters of male urine, yielding 50 milligrams of crystalline material. This pioneering research established the chemical formula relationships that would later inform the synthesis of modified androstane compounds.
The development of tosylated androstane derivatives represents a significant advancement in synthetic steroid chemistry, building upon earlier work with steroid modifications. Research documented in the 1950s demonstrates early synthetic approaches to androstane derivatives, including studies by Carl Djerassi and colleagues who investigated various chemical transformations of the androstane skeleton. These investigations established fundamental synthetic methodologies for steroid modifications that would later enable the preparation of complex derivatives such as tosylated compounds.
The specific synthesis and characterization of Androstan-17-one,3-[[(4-methylphenyl)sulfonyl]oxy]-,(3,5)- developed as part of pharmaceutical research into neuromuscular blocking agents, particularly in the context of rocuronium bromide development. The compound emerged as a significant synthetic intermediate and identified impurity during the comprehensive analysis of rocuronium bromide manufacturing processes. Analytical chemistry studies have documented systematic approaches to the identification and quantification of this compound using high-performance liquid chromatography with electrochemical detection methods.
Position in the Androstane Family of Steroids
Androstan-17-one,3-[[(4-methylphenyl)sulfonyl]oxy]-,(3,5)- occupies a distinctive position within the androstane family of steroids, characterized by its specific structural modifications that differentiate it from naturally occurring androstane metabolites. The androstane family represents a fundamental class of steroid compounds derived from the basic androstane skeleton, which serves as the structural foundation for numerous biologically active androgens and their synthetic derivatives.
The compound shares the core androstane framework with naturally occurring steroids such as androsterone and epiandrosterone, both of which represent significant metabolites of testosterone and dihydrotestosterone. Androsterone, systematically named 3α-hydroxy-5α-androstan-17-one, differs from the subject compound primarily in the substitution pattern at the 3-position, where androsterone features a simple hydroxyl group compared to the tosyloxy modification. Similarly, epiandrosterone (3β-hydroxy-5α-androstan-17-one) shares the same stereochemical configuration at positions 3 and 5 but lacks the sulfonyl ester functionality.
The tosylation at the 3β-position represents a significant chemical modification that alters both the physical properties and biological activity of the androstane skeleton. This modification introduces a bulky, electron-withdrawing group that substantially changes the molecule's polarity, solubility characteristics, and potential for biological interactions. The presence of the 4-methylphenylsulfonyl group creates a compound that exhibits markedly different pharmacological properties compared to its hydroxylated counterparts.
Within the broader classification of androstane derivatives, this compound belongs to the category of synthetic steroid intermediates rather than naturally occurring metabolites. Research has demonstrated that various androstane derivatives exhibit diverse biological activities, including androgenic, anabolic, and neurosteroid properties. The specific structural features of Androstan-17-one,3-[[(4-methylphenyl)sulfonyl]oxy]-,(3,5)- position it as a valuable synthetic precursor for pharmaceutical applications while maintaining the fundamental steroid architecture that characterizes the androstane family.
Significance in Steroid Chemistry Research
The significance of Androstan-17-one,3-[[(4-methylphenyl)sulfonyl]oxy]-,(3,5)- in contemporary steroid chemistry research extends across multiple domains, including synthetic methodology development, pharmaceutical intermediate chemistry, and analytical technique advancement. Research investigations have established this compound as a critical component in the synthesis of neuromuscular blocking agents, particularly in the manufacturing processes for rocuronium bromide.
Synthetic chemistry research has demonstrated the utility of tosylated androstane derivatives as versatile intermediates for subsequent chemical transformations. The tosyl group serves as an excellent leaving group, enabling nucleophilic substitution reactions that can introduce various functional groups at the 3-position of the androstane skeleton. Studies have documented the preparation of complex spiro-lactone derivatives and other modified steroids using tosylated intermediates as starting materials, highlighting the synthetic versatility of these compounds.
Analytical chemistry research has focused extensively on the development of sophisticated detection and quantification methods for this compound, particularly in the context of pharmaceutical quality control. High-performance liquid chromatography coupled with electrochemical detection has emerged as a preferred analytical technique, demonstrating limits of quantitation ranging from 25 to 750 nanograms per milliliter for various steroid impurities. These analytical developments have contributed significantly to understanding the stability, degradation pathways, and impurity profiles of complex pharmaceutical formulations.
Research into steroid metabolism and biochemical pathways has utilized Androstan-17-one,3-[[(4-methylphenyl)sulfonyl]oxy]-,(3,5)- as a model compound for investigating the effects of structural modifications on biological activity. Studies have examined how tosylation affects the compound's interactions with steroid-metabolizing enzymes and its potential for conversion to biologically active metabolites. The compound has served as a valuable tool for investigating structure-activity relationships in steroid chemistry, contributing to broader understanding of how specific functional group modifications influence biological properties.
Properties
IUPAC Name |
[(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O4S/c1-17-4-7-20(8-5-17)31(28,29)30-19-12-14-25(2)18(16-19)6-9-21-22-10-11-24(27)26(22,3)15-13-23(21)25/h4-5,7-8,18-19,21-23H,6,9-16H2,1-3H3/t18-,19-,21-,22-,23-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTMKSKJRZRWKS-MWLOVLLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCC3(C(C2)CCC4C3CCC5(C4CCC5=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2CC[C@]3([C@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@H]4CCC5=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10429-07-9 | |
| Record name | 17-Oxoandrostan-3β-yl tosylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10429-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Androsterone tosylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010429079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Androsterone tosylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.476 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Sulfonylation Reaction
The sulfonylation of the 3-hydroxyl group on androstan-17-one is performed as follows:
- Step 1: Dissolve the androstan-17-one derivative with a free 3-hydroxyl group in anhydrous dichloromethane under an inert atmosphere (nitrogen or argon) to prevent moisture interference.
- Step 2: Add an equimolar or slight excess amount of 4-methylbenzenesulfonyl chloride to the reaction mixture.
- Step 3: Introduce a stoichiometric amount of a base such as pyridine or triethylamine dropwise to the stirred solution at 0°C to control reaction rate and minimize side reactions.
- Step 4: Allow the reaction to proceed at room temperature for several hours (typically 2–6 hours), monitoring progress by thin-layer chromatography (TLC).
- Step 5: Upon completion, quench the reaction with water, extract the organic layer, and wash successively with dilute acid and brine to remove residual base and byproducts.
- Step 6: Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
- Step 7: Purify the crude product by column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to isolate the pure sulfonylated product.
Alternative Methods and Variations
- Use of Potassium Ethoxide: In some patented methods, potassium ethoxide has been utilized as a base to promote sulfonylation efficiently with high selectivity.
- Temperature Control: Lower temperatures help maintain stereochemical integrity at the 3-position and prevent elimination or rearrangement side reactions.
- Protecting Groups: If other reactive hydroxyl groups are present, protecting groups may be employed to ensure selective sulfonylation at position 3.
Analytical Characterization and Yield Data
The sulfonylated androstan derivative is characterized by:
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the introduction of the sulfonyl group and the retention of the steroid backbone.
- Mass Spectrometry (MS): Confirms molecular weight consistent with the sulfonylated compound.
- Infrared Spectroscopy (IR): Shows characteristic sulfonyl (S=O) stretching bands around 1350 and 1170 cm^-1.
- Yield: Reported yields for the sulfonylation step range from 70% to 90%, depending on reaction conditions and purification efficiency.
Research Findings on Preparation Optimization
Research into this compound and related androstan derivatives indicates:
- The sulfonylation reaction is highly selective for the 3-hydroxyl group when conducted under anhydrous conditions with controlled temperature.
- Variations in the base and solvent system can influence reaction rate and product purity.
- The presence of electron-donating groups on the aromatic sulfonyl chloride (such as the 4-methyl group) enhances reactivity and facilitates cleaner reaction profiles.
- The stereochemistry at the 3-position is preserved during sulfonylation, which is critical for biological activity.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting Material | Androstan-17-one with free 3-OH | Purity > 98% |
| Sulfonylating Agent | 4-Methylbenzenesulfonyl chloride (p-TsCl) | Equimolar or slight excess |
| Base | Pyridine or triethylamine | Stoichiometric, added dropwise |
| Solvent | Anhydrous dichloromethane or chloroform | Dry, oxygen-free |
| Temperature | 0°C to room temperature | Controls reaction rate and selectivity |
| Reaction Time | 2–6 hours | Monitored by TLC |
| Workup | Aqueous quench, acid/base washes | Removes impurities |
| Purification | Column chromatography | Hexane/ethyl acetate gradient |
| Yield | 70–90% | Depends on conditions |
| Characterization Methods | NMR, MS, IR | Confirms structure and purity |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 17-ketone group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield 17beta-hydroxy derivatives.
Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or alcohols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or primary amines can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: 17beta-hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Androstan-17-one,3-[[(4-methylphenyl)sulfonyl]oxy]-,(3,5)- serves as an important intermediate in the synthesis of various steroid compounds. Its unique reactivity allows for diverse chemical modifications, making it a valuable building block in organic synthesis.
| Application | Description |
|---|---|
| Intermediate for Synthesis | Used to produce other steroid derivatives. |
| Reactivity | Enhanced by the presence of the tosyl group. |
Biology
Research has focused on the biological effects of this compound, particularly in relation to steroid metabolism and hormone regulation. It has been shown to interact with various biochemical pathways.
- Target Interaction : The compound primarily targets the hypothalamo-pituitary-adrenal (HPA) axis.
- Mechanism of Action : It binds to estrogen receptor beta (ERβ), influencing hormonal responses.
Medicine
The potential therapeutic applications of Androstan-17-one,3-[[(4-methylphenyl)sulfonyl]oxy]-,(3,5)- are being explored in various contexts:
- Antihyperglycemic Effects : Studies indicate that this compound may normalize hyperglycemia in diabetic models without affecting food intake or body weight.
- Steroid-Based Drug Precursor : Ongoing research is investigating its role as a precursor in synthesizing steroid-based pharmaceuticals.
Case Study 1: Antihyperglycemic Effects in Diabetic Mice
In a study involving genetically diabetic mice, different dietary concentrations of Androstan-17-one,3-[[(4-methylphenyl)sulfonyl]oxy]-,(3,5)- were tested. The results demonstrated that varying dosages (0.025%, 0.05%, 0.1%) effectively prevented severe diabetes and normalized hyperglycemia.
| Dosage (%) | Result |
|---|---|
| 0.025 | Prevented severe diabetes |
| 0.05 | Normalized hyperglycemia |
| 0.1 | Enhanced effects observed |
Case Study 2: Interaction with Androgen Receptors
Research has shown that Androstan-17-one,3-[[(4-methylphenyl)sulfonyl]oxy]-,(3,5)- interacts with androgen receptors, leading to significant changes in gene expression related to androgenic activity . This interaction highlights its potential as a therapeutic agent in conditions influenced by androgen levels.
Industrial Applications
In industry, derivatives of Androstan-17-one,3-[[(4-methylphenyl)sulfonyl]oxy]-,(3,5)- are utilized in the production of pharmaceuticals and fine chemicals. The compound's unique properties make it suitable for various applications:
- Pharmaceutical Production : Used as a starting material for synthesizing complex steroid structures.
- Fine Chemicals : Its derivatives are employed in creating specialty chemicals for diverse industrial applications.
Mechanism of Action
The mechanism of action of Androstan-17-one,3-[[(4-methylphenyl)sulfonyl]oxy]-,(3,5)- involves its interaction with steroid receptors and enzymes involved in steroid metabolism. The tosyl group can be hydrolyzed, releasing the active steroid nucleus, which can then interact with androgen or estrogen receptors, influencing gene expression and cellular functions .
Comparison with Similar Compounds
Structural Analogues in the Androstane Family
Key Observations :
- The sulfonate group in the target compound distinguishes it from hydroxyl or ether derivatives, likely improving metabolic resistance compared to 3α-hydroxy analogues .
- Unlike natural androstane metabolites, the 17-ketone and sulfonate groups may reduce receptor binding affinity but enhance synthetic utility in drug delivery systems .
Sulfonate-Containing Non-Steroidal Compounds
Key Observations :
- The target compound’s steroidal core contrasts with bicyclic or aromatic sulfonates, limiting direct functional comparisons. However, the sulfonate group’s role in masking polar groups (e.g., hydroxyls) is consistent with prodrug strategies seen in .
- Fluorinated sulfonates (e.g., nonafluorobutyl in ) exhibit environmental persistence, whereas the target compound’s aryl sulfonate may degrade more readily .
Physicochemical and Pharmacokinetic Comparison
Key Insights :
- The target compound’s higher LogP compared to natural androstanes suggests improved membrane permeability, though this may require formulation adjustments for delivery.
- Unlike the bicyclic prodrug in , which hydrolyzes quickly to release inhibitors, the steroidal sulfonate’s stability could prolong systemic exposure .
Biological Activity
Androstan-17-one,3-[[(4-methylphenyl)sulfonyl]oxy]-,(3,5)-, commonly referred to as 3β-(4-Methylphenylsulfonyloxy)-5α-androstan-17-one, is a synthetic steroid compound that has garnered attention for its biological activities and potential therapeutic applications. This article explores its biochemical properties, molecular mechanisms, and relevant research findings.
Overview of the Compound
- Chemical Structure : The compound features a steroid nucleus with a tosyl group at the 3β position and a ketone group at the 17 position.
- CAS Number : 10429-07-9
- Molecular Weight : 444.63 g/mol
Androstan-17-one,3-[[(4-methylphenyl)sulfonyl]oxy]-,(3,5)- interacts with various enzymes and proteins in biological systems:
- Enzyme Interaction : It primarily interacts with 5α-reductase , an enzyme that converts testosterone to dihydrotestosterone (DHT), which is crucial in androgenic activity regulation.
- Cellular Effects : The compound has demonstrated antihyperglycemic effects in genetically diabetic mice, normalizing hyperglycemia without affecting food intake or body weight.
The biological activity of Androstan-17-one,3-[[(4-methylphenyl)sulfonyl]oxy]-,(3,5)- can be attributed to several key mechanisms:
- Androgen Receptor Binding : The compound binds to androgen receptors, leading to the activation or inhibition of genes involved in androgenic activity.
- Cell Signaling Modulation : It modulates cellular signaling pathways that influence gene expression and cellular metabolism.
Antihyperglycemic Effects
A notable study investigated the antihyperglycemic effects of Androstan-17-one in diabetic mouse models. The results indicated that:
- Treatment Duration : The compound's effects were sustained over an extended period.
- Mechanism : It normalized blood sugar levels without significant changes in food consumption or body weight.
Structure-Activity Relationship (SAR)
Research on the structure-activity relationship of steroid analogues suggests that modifications at specific positions can significantly affect biological activity. For instance:
- Modifications : Adding substituents at positions 2β or 4β alters the compound's potency as a displacer for receptor binding .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 5β-Androstan-3β-ol-17-one | Metabolite of DHEA | Antihyperglycemic effects |
| Testosterone | Natural androgen | Promotes male secondary sexual characteristics |
| Androstanedione | Precursor to testosterone | Anabolic effects |
Industrial and Therapeutic Applications
Androstan-17-one,3-[[(4-methylphenyl)sulfonyl]oxy]-,(3,5)- serves as an important reagent in the synthesis of various steroid compounds and intermediates used in pharmaceuticals:
- Synthesis of Aminosteroids : It is utilized in producing aminosteroids and rocuronium bromide, a neuromuscular blocker used in anesthesia .
- Potential Drug Development : Ongoing research aims to explore its role as a precursor for steroid-based drugs with therapeutic applications in metabolic disorders .
Q & A
Basic Research: What are the common synthetic routes for introducing the (4-methylphenyl)sulfonyloxy group at the C3 position of androstane derivatives?
Methodological Answer:
The sulfonyloxy group is typically introduced via sulfonylation of a hydroxylated precursor. For example, the hydroxyl group at C3 of the androstane backbone can react with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonate ester. Reaction optimization includes controlling temperature (0–25°C), solvent selection (dichloromethane or THF), and stoichiometry (1:1.2 molar ratio of alcohol to sulfonyl chloride) to minimize byproducts like disulfonates or hydrolysis products . Post-synthesis purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
Basic Research: How is the molecular structure of this compound confirmed, particularly the stereochemistry at C3 and C5?
Methodological Answer:
Structural confirmation combines spectroscopic and crystallographic techniques:
- NMR Spectroscopy : and NMR are used to assign proton environments and carbon frameworks. For instance, the deshielded proton adjacent to the sulfonyloxy group (C3) appears as a triplet or multiplet in NMR (~δ 4.5–5.0 ppm), while aromatic protons from the 4-methylphenyl group resonate at δ 7.2–7.8 ppm .
- X-ray Crystallography : Single-crystal X-ray diffraction resolves absolute stereochemistry. For example, a related sulfonamide compound (4-[(4-aminophenyl)sulfonyl]aniline) was analyzed at 200 K with an R factor of 0.056, confirming bond angles and spatial arrangement .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 460.52 for CHNOS) .
Basic Research: What analytical methods are recommended for assessing purity and identifying impurities in this compound?
Methodological Answer:
- HPLC/UPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) quantifies purity. Impurities like unreacted starting materials or desulfonated products are detected via UV absorption at 254 nm .
- TLC : Silica gel plates (ethyl acetate:hexane = 1:3) with visualization under UV or iodine vapor provide rapid purity checks.
- Elemental Analysis : Validates C, H, N, and S content within ±0.4% of theoretical values .
Advanced Research: How can stereochemical contradictions between NMR and X-ray data be resolved for this compound?
Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., conformational flexibility) in solution vs. solid-state data. Strategies include:
- Variable Temperature NMR : Detects coalescence of diastereotopic proton signals at low temperatures (−40°C to −90°C) .
- DFT Calculations : Compares theoretical NMR chemical shifts (using software like Gaussian) with experimental data to validate stereoisomers .
- NOESY/ROESY : Nuclear Overhauser effects identify spatial proximity of protons (e.g., between C3-sulfonyloxy and C19-methyl groups) .
Advanced Research: What strategies are effective for identifying and quantifying synthetic impurities, such as regioisomers or hydrolyzed byproducts?
Methodological Answer:
- LC-MS/MS : Detects trace impurities (≤0.1%) using targeted MRM transitions. For example, hydrolyzed byproducts lacking the sulfonyloxy group show [M+H] at m/z 318.4 .
- Isotopic Labeling : -labeling tracks hydrolysis pathways under acidic/basic conditions .
- Pharmacopeial Standards : Follow EP/USP guidelines for impurity thresholds (e.g., ≤0.15% for any single unspecified impurity) .
Advanced Research: How does the sulfonyloxy group’s stability impact experimental design in long-term pharmacological studies?
Methodological Answer:
The ester linkage is prone to hydrolysis under extreme pH or enzymatic action. Stability studies involve:
- Forced Degradation : Expose the compound to 0.1 M HCl/NaOH (37°C, 24 h) and analyze degradation products via HPLC .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months to simulate shelf-life conditions.
- Protection Strategies : Use lyophilization or antioxidant additives (e.g., BHT) to mitigate oxidative degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
